![molecular formula C9H18Cl2N2O B12054383 (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride, AldrichCPR is a complex organic compound known for its unique bicyclic structure.
Preparation Methods
The synthesis of (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride involves multiple steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved . Industrial production methods may vary, but they generally follow similar principles, scaled up to accommodate larger quantities.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[332]decan-10-one dihydrochloride has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological macromoleculesAdditionally, it is used in various industrial processes where its specific chemical properties are advantageous .
Mechanism of Action
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application, but they often involve interactions with key proteins or nucleic acids .
Comparison with Similar Compounds
Similar compounds to (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride include other bicyclic amines and their derivatives. For example, 9-Azabicyclo[3.3.2]decan-10-one and its analogs share a similar core structure but differ in their functional groups and stereochemistry. These differences can significantly impact their chemical reactivity and biological activity, making each compound unique in its applications .
Properties
Molecular Formula |
C9H18Cl2N2O |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
(1R,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-11-8-4-2-3-7(9(11)12)5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1 |
InChI Key |
LVOANLBNQXSQJL-RHJRFJOKSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@@H](C1=O)CNC2.Cl.Cl |
Canonical SMILES |
CN1C2CCCC(C1=O)CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
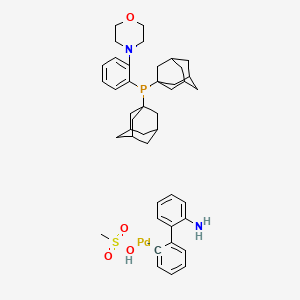
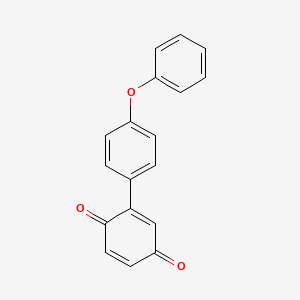
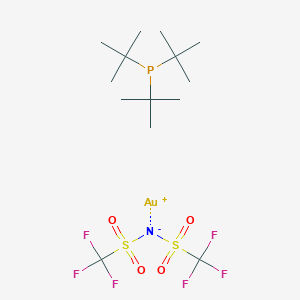
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
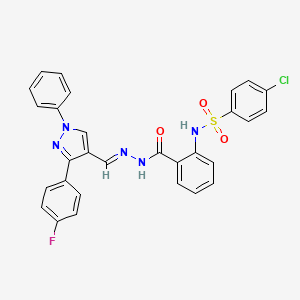
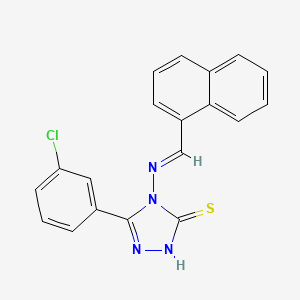
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)
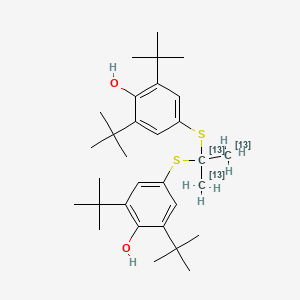
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)

![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054355.png)
